4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid
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Overview
Description
4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid is a complex organic compound with the molecular formula C16H22N2O5S This compound features a piperazine ring substituted with a 2,4-dimethylbenzenesulfonyl group and a 4-oxobutanoic acid moiety
Preparation Methods
The synthesis of 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Introduction of the 2,4-dimethylbenzenesulfonyl group: This step involves the sulfonylation of the piperazine ring using 2,4-dimethylbenzenesulfonyl chloride under basic conditions.
Attachment of the 4-oxobutanoic acid moiety: The final step involves the acylation of the piperazine derivative with succinic anhydride to introduce the 4-oxobutanoic acid group.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function . The compound’s effects are mediated through these interactions, affecting various cellular pathways and processes.
Properties
Molecular Formula |
C16H22N2O5S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H22N2O5S/c1-12-3-4-14(13(2)11-12)24(22,23)18-9-7-17(8-10-18)15(19)5-6-16(20)21/h3-4,11H,5-10H2,1-2H3,(H,20,21) |
InChI Key |
LPEIOVWARWTGQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O)C |
Origin of Product |
United States |
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